molecular formula C10H20N2O B1464362 1-(3-Aminopiperidin-1-yl)pentan-1-one CAS No. 1158702-08-9

1-(3-Aminopiperidin-1-yl)pentan-1-one

Cat. No.: B1464362
CAS No.: 1158702-08-9
M. Wt: 184.28 g/mol
InChI Key: SUOFSJISCGONMN-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)pentan-1-one is a synthetic organic compound featuring a pentanone backbone substituted with a 3-aminopiperidine moiety. The 3-aminopiperidine group may influence binding affinity and metabolic stability compared to other nitrogen-containing heterocycles like pyrrolidine .

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOFSJISCGONMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of N-acetyl-3-aminopyridine

  • The starting material, N-acetyl-3-aminopyridine, is subjected to catalytic hydrogenation using palladium catalysts supported on solids such as carbon, calcium carbonate, titania, or zirconia.
  • Typical conditions involve hydrogen gas in the presence of palladium on carbon, facilitating the reduction of the pyridine ring to the piperidine ring.
  • This step produces racemic N-acetyl-3-aminopiperidine acetate salt without isolation of intermediates, streamlining the process.

Acidic Hydrolysis and Salt Formation

  • The acetyl protecting group is removed by acidic hydrolysis of the N-acetyl-3-aminopiperidine acetate salt.
  • The resulting racemic 3-aminopiperidine dihydrochloride is obtained by treatment with hydrochloric acid (2 to 5 molar equivalents, typically 2 to 4 equivalents) in an isopropyl alcohol/water solvent system.
  • Azeotropic drying with ethanol is used to isolate the dihydrochloride salt.
  • Diastereomeric purity can be enhanced by forming dibenzoyl-(D)-tartaric acid salts, which can be purified further by recrystallization in alcohol solvents (5 to 50 volume to weight ratio).

Formation of this compound

  • The purified 3-aminopiperidine intermediate is then acylated or alkylated with pentan-1-one derivatives under controlled conditions to form the target compound.
  • Specific coupling conditions are generally optimized depending on the desired stereochemistry and purity.

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Support Notes
Hydrogenation N-acetyl-3-aminopyridine, H2 gas Pd/C, Pd on CaCO3, TiO2, or ZrO2 Solid-supported palladium catalysts preferred for efficiency
Acidic hydrolysis Hydrochloric acid (2-5 molar equiv.), isopropyl alcohol/water None Acid exchange enhances chiral purity
Salt formation and purification Dibenzoyl-(D)-tartaric acid, alcohol solvents (5-50 v/w) None Recrystallization improves diastereomeric purity

Purification and Enantiomeric Enrichment

  • Chiral purity is enhanced by acid exchange reactions directly from partially resolved chiral acid salts.
  • Formation of diastereomeric salts with dibenzoyl-(D)-tartaric acid allows for separation of enantiomers.
  • Recrystallization in alcohol solvents further upgrades diastereomeric purity.
  • These methods are critical for obtaining enantiomerically pure 3-aminopiperidine intermediates, which directly impact the purity of the final this compound compound.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome Notes
Hydrogenation N-acetyl-3-aminopyridine, Pd/C, H2 rac-N-acetyl-3-aminopiperidine acetate salt Efficient catalytic reduction
Acidic Hydrolysis HCl (2-5 eq.), isopropyl alcohol/water rac-3-aminopiperidine dihydrochloride salt Removal of acetyl group, salt formation
Diastereomeric Salt Formation Dibenzoyl-(D)-tartaric acid, alcohol solvents Enhanced diastereomeric purity Enables chiral resolution
Acylation with pentan-1-one Appropriate acylation reagents and conditions This compound Final target compound

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)pentan-1-one has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Research: The compound is utilized in studies involving piperidine derivatives and their reactivity.

    Biological Studies: It serves as a model compound for studying the biological activity of piperidine-based molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares 1-(3-Aminopiperidin-1-yl)pentan-1-one with structurally related compounds, emphasizing substituent effects on activity and toxicity:

Compound Structure Pharmacological Action Legal Status Toxicity
This compound Pentanone + 3-aminopiperidine Inferred: Potential CNS stimulant (based on piperidine analogs) Not explicitly scheduled (lack of data) Unknown; limited toxicological studies
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Pentanone + phenyl + pyrrolidine Potent dopamine/norepinephrine reuptake inhibitor; associated with stimulant and euphoric effects Schedule I in many jurisdictions (e.g., U.S., EU) >130 deaths reported; cardiotoxicity, psychosis, violent behavior
MDPV (3,4-Methylenedioxypyrovalerone) Pentanone + benzodioxol + pyrrolidine High-affinity dopamine transporter blocker; prolonged stimulant effects Schedule II under UN Convention (1971) Severe cardiovascular effects, hyperthermia, fatalities
N-Ethylpentylone (Ephylone) Pentanone + benzodioxol + ethylamine Serotonin-norepinephrine-dopamine releasing agent; entactogen properties Schedule I (U.S. DEA) Agitation, tachycardia, seizures
Pyrovalerone Pentanone + 4-methylphenyl + pyrrolidine Dopamine reuptake inhibitor; historically used for chronic fatigue Schedule IV (UN Convention) Lower abuse liability than α-PVP; limited fatal cases
Benzyl 4-aminopiperidine-1-carboxylate Piperidine + benzyloxycarbonyl + 4-amino group No direct CNS activity reported; potential intermediate in synthesis Not scheduled Toxicological properties not thoroughly studied

Key Structural and Functional Differences

Heterocyclic Substituents: The 3-aminopiperidine group in the target compound differs from pyrrolidine (α-PVP, MDPV) in ring size and nitrogen positioning. Aromatic Groups: Compounds like α-PVP (phenyl) and MDPV (benzodioxol) exhibit enhanced lipophilicity and CNS penetration compared to the target compound's aliphatic chain.

Pharmacological Implications: Pyrrolidine-containing cathinones (e.g., α-PVP, MDPV) demonstrate higher potency in blocking dopamine reuptake than piperidine analogs, likely due to optimized steric interactions with transporter proteins .

However, this remains speculative without direct data .

Legal and Regulatory Status

  • Unregulated Analogues: The absence of this compound in scheduling databases suggests it may exist as a "research chemical" with undetermined legal status. However, structural similarity to controlled substances could prompt future regulatory action .

Toxicity and Health Risks

  • Documented Risks : α-PVP and MDPV are associated with severe neurological and cardiovascular toxicity, including hyperthermia, rhabdomyolysis, and fatalities .
  • Data Gaps: The target compound's toxicity profile remains uncharacterized. Piperidine derivatives like Benzyl 4-aminopiperidine-1-carboxylate lack thorough toxicological evaluation, highlighting the need for caution .

Biological Activity

Overview

1-(3-Aminopiperidin-1-yl)pentan-1-one is a chemical compound with significant potential in medicinal chemistry due to its structural characteristics, which include a piperidine ring and a pentanone chain. This compound has garnered attention for its diverse biological activities, including antiviral, antibiotic, and anticancer properties. Understanding its biological activity is crucial for the development of therapeutic agents.

  • Molecular Formula : C10H20N2O
  • CAS Number : 1158702-08-9

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminopiperidine with pentanone. The process can be outlined as follows:

  • Formation of Intermediate : The initial reaction forms an intermediate compound.
  • Cyclization : This intermediate undergoes cyclization to form the piperidine structure.
  • Substitution : The amino group is then substituted at the desired position on the piperidine ring.

This synthesis can be optimized for industrial production using continuous flow reactors to ensure high yield and purity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It has been studied for its potential in inhibiting viral replication, making it a candidate for further exploration in antiviral drug development.

Anticancer Activity

The compound has shown promise in anticancer studies, where it is believed to interact with specific molecular targets involved in tumor growth and metastasis. Its mechanism may involve modulation of signaling pathways that are crucial for cancer cell proliferation and survival .

Antibiotic Effects

Preliminary studies suggest that this compound may possess antibiotic properties, potentially effective against various bacterial strains. Further research is needed to elucidate its spectrum of activity and mechanisms of action against bacterial infections .

The biological effects of this compound are thought to arise from its interactions with specific enzymes and receptors:

  • Molecular Targets : The compound likely binds to proteins involved in critical biological processes, influencing their activity.
  • Pathways Involved : It may modulate key signaling pathways that regulate cellular functions such as apoptosis, cell cycle progression, and immune response.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure TypeNotable Activity
1-(3-Aminopiperidin-1-yl)butan-1-oneButanone chainModerate cytotoxicity
1-(3-Aminopiperidin-1-yl)hexan-1-oneHexanone chainEnhanced antibacterial properties
1-(3-Aminopiperidin-1-yl)propan-1-onePropanone chainStronger antiviral effects

This table illustrates the variations in biological activities based on structural differences, emphasizing the importance of chain length and functional groups in determining efficacy .

Case Studies

Several studies have explored the biological activities of related piperidine compounds:

Study on Anticancer Activity

A study demonstrated that derivatives of piperidine, including those similar to this compound, showed significant inhibition of cancer cell lines in vitro. The results indicated a dose-dependent response, suggesting potential for further development as anticancer agents .

Investigation into Antiviral Effects

Another investigation focused on the antiviral properties of piperidine derivatives, revealing that modifications at the amino group significantly enhanced activity against specific viral strains. This highlights the potential for this compound to serve as a lead compound in antiviral drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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